![molecular formula C22H20N6O B611766 (2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone CAS No. 1286725-49-2](/img/structure/B611766.png)
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone
Overview
Description
VU0529331 is the first synthetic activator of homomeric G protein-gated, inwardly-rectifying, potassium (GIRK) channels.
Scientific Research Applications
Antifungal Applications
Researchers have explored the antifungal potential of various synthetic compounds against pathogens such as Fusarium oxysporum f. sp. albedinis, the cause of Bayoud disease. Compounds with specific antifungal pharmacophore sites have shown efficacy in combating this pathogen. Understanding the structure–activity relationship (SAR) and pharmacophore predictions can provide insights into the biological activity against such fungal threats (Kaddouri et al., 2022).
Role in Drug Metabolism and Cytochrome P450 Inhibition
The compound's relevance in drug metabolism, particularly its interaction with Cytochrome P450 (CYP) enzymes, is noteworthy. These enzymes play a critical role in the metabolism of various drugs, and understanding the inhibitory effects of certain compounds on CYP isoforms is crucial for predicting drug-drug interactions and enhancing drug safety and efficacy (Khojasteh et al., 2011).
Chemotherapy and Anticancer Applications
Compounds with pyrazole and pyridine/pyrazine structures are being investigated for their anticancer activities, particularly against non-small cell lung carcinoma (NSCLC). These compounds, through molecular docking simulations, have shown potential as EGFR inhibitors, offering a promising avenue for NSCLC treatment with improved specificity and reduced resistance issues (Hidayat et al., 2022).
Synthesis and Biological Activities
The synthesis and bioevaluation of novel pyrazole derivatives have been a subject of significant interest due to their wide range of potential biological activities including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Innovative synthesis methods under various conditions have been explored to harness these properties for practical applications (Sheetal et al., 2018).
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-pyrazin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKICJSSCAYMJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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